molecular formula C12H20N4O2 B1395089 tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate CAS No. 1396967-66-0

tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate

Cat. No.: B1395089
CAS No.: 1396967-66-0
M. Wt: 252.31 g/mol
InChI Key: KBOWWRPKCWLRQA-UHFFFAOYSA-N
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Description

tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate: is a chemical compound that belongs to the class of pyrazole derivatives. It is often used as an intermediate in organic synthesis and pharmaceutical research due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of solvents such as methanol or tetrahydrofuran, and catalysts like p-toluenesulfonic acid .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines .

Mechanism of Action

The mechanism of action of tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: What sets tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate apart from similar compounds is its specific combination of the pyrazole and pyrrolidine moieties, which confer unique chemical and biological properties. This makes it particularly useful in the synthesis

Biological Activity

Introduction

tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate, a compound featuring a pyrrolidine ring and a pyrazole moiety, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, including its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C₁₂H₁₈N₄O₂
  • Molecular Weight : 252.31 g/mol
  • CAS Number : 1396967-66-0

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The presence of the pyrazole ring is significant for its pharmacological properties, as pyrazole derivatives are known to exhibit a range of biological activities, including anti-inflammatory, analgesic, and anticancer effects.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound show promising anticancer properties. For instance, a series of pyrazole derivatives were evaluated for their cytotoxic activity against various cancer cell lines, demonstrating significant inhibition of cell proliferation. The mechanism often involves the induction of apoptosis and inhibition of cell cycle progression.

CompoundCell LineIC₅₀ (µM)Mechanism
Compound AHeLa15Apoptosis induction
Compound BMCF-720Cell cycle arrest
This compoundA549TBDTBD

Anti-inflammatory Activity

The compound has also been assessed for anti-inflammatory properties. Pyrazole derivatives are known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammation. Studies have shown that certain analogs exhibit selective inhibition of COX-2 over COX-1, suggesting potential for reduced gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Structure-Activity Relationship (SAR)

Understanding the SAR is vital for optimizing the biological activity of this compound. Modifications on the pyrazole ring and pyrrolidine structure can significantly affect potency and selectivity.

Key Findings:

  • Substituents on Pyrazole : The introduction of electron-donating groups enhances anticancer activity.
  • Pyrrolidine Modifications : Changes in the alkyl substituents on the pyrrolidine ring can improve binding affinity to target proteins.
  • Chirality : The stereochemistry of the compound may influence its biological activity; both (R) and (S) forms should be evaluated.

Study 1: Anticancer Efficacy

In a study published in MDPI, researchers synthesized several pyrazole-based compounds and tested their efficacy against human cancer cell lines. The results indicated that this compound showed significant cytotoxicity against A549 lung cancer cells, with an IC₅₀ value comparable to established chemotherapeutics .

Study 2: Anti-inflammatory Properties

Another investigation focused on the anti-inflammatory effects of pyrazole derivatives. The study demonstrated that compounds with similar structures effectively inhibited COX enzymes, leading to reduced inflammatory markers in animal models .

Properties

IUPAC Name

tert-butyl 2-(3-amino-1H-pyrazol-5-yl)pyrrolidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N4O2/c1-12(2,3)18-11(17)16-6-4-5-9(16)8-7-10(13)15-14-8/h7,9H,4-6H2,1-3H3,(H3,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBOWWRPKCWLRQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC1C2=CC(=NN2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate
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tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate
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tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate
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tert-butyl 2-(5-amino-1H-pyrazol-3-yl)pyrrolidine-1-carboxylate

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